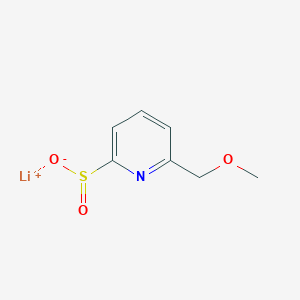![molecular formula C11H20N2O B2990025 N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine CAS No. 1000931-14-5](/img/structure/B2990025.png)
N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine” is a chemical compound with the molecular formula C11H20N2O . It is related to 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one , a compound that has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the bridged-Ritter reactions . This method involves the reaction of a carbenium ion (usually generated in situ) with a nitrile, followed by subsequent events . The relative compositions of the products can be controlled by varying the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1[C@@]2([H])CN(C(C)C)CC@@1CCC2 . This representation provides a detailed view of the compound’s structure, including its atomic connectivity and stereochemistry . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, the related compound 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one is known to participate in various reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Aerobic Alcohol Oxidation Catalysis
N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine derivatives, specifically hydroxylamines like ABOOL and ABHOL, have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant with copper cocatalysts at room temperature. These hydroxylamines can be synthesized from commercially available materials, offering a practical approach to alcohol oxidation (Toda et al., 2023).
Reactions with Nitrogen-containing Nucleophiles
Research on 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones has shown that condensation with hydroxylamine and hydrazine hydrate yields oximes, hydrazones, and azines. These findings are significant for synthesizing various nitrogen-containing compounds, potentially applicable in developing new pharmaceuticals or materials (Moskalenko & Boev, 2009).
Antimicrobial Evaluation
Novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of these compounds as antimicrobial agents, with some showing significant growth inhibition against selected microorganisms, presenting a promising avenue for new antimicrobial drug development (Ramachandran et al., 2011).
Antitubercular and Antibacterial Activities
A series of N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antibacterial activity against pathogenic bacteria. Halogenated compounds, in particular, showed promising activities, highlighting the potential of these compounds in treating tuberculosis and bacterial infections (Mangalam et al., 2017).
Wirkmechanismus
Mode of Action
The compound interacts with its σ2 receptor targets, leading to changes in the receptor’s activity . Several studies have presented evidence linking the σ2 receptor to potassium channels and intracellular calcium release .
Biochemical Pathways
The involvement of σ2 receptors in potassium channels and intracellular calcium release suggests that the compound may influence these pathways .
Result of Action
The molecular and cellular effects of N-[3-(propan-2-yl)-3-azabicyclo[33Its interaction with σ2 receptors suggests it may influence cellular processes regulated by these receptors, such as potassium channel activity and intracellular calcium release .
Eigenschaften
IUPAC Name |
N-(3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12-14/h8-10,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHONYJVJCKIJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2989945.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989947.png)
![1-(2,5-Difluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2989948.png)
![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)


![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)

